molecular formula C12H17N3O2S B2729160 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one CAS No. 1189749-74-3

5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

Cat. No. B2729160
CAS RN: 1189749-74-3
M. Wt: 267.35
InChI Key: JADFGAVKCBEHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one” is a chemical compound with the molecular formula C12H17N3O2S . It is not intended for human or veterinary use and is for research use only.

Physical and Chemical Properties The molecular weight of this compound is 267.35. It has a density of 1.3±0.1 g/cm3 . The boiling point is 392.8±52.0 °C at 760 mmHg . The flash point is 191.3±30.7 °C .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Nonstabilized Azomethine Ylides Generation : A method involves heating α-amino acids with carbonyl compounds to generate N-unsubstituted or N-substituted azomethine ylides, leading to the production of pyrrolidines, pyrrolines, and oxazolidines. This reaction involves 5-oxazolidinones as intermediaries, which could be related to the synthesis or functionalization of the specified compound through similar intermediary steps (Tsuge et al., 1987).
  • Samarium Diiodide Promoted Reduction : Demonstrates a method for transforming 3,6-dihydro-2H-1,2-oxazines into enantiopure 1,4-amino alcohols, occasionally yielding pyrrole derivatives as byproducts, showcasing the potential versatility in pyrrole synthesis (Jasiński et al., 2013).
  • Isoxazoles to Aminopyrroles Transition : Describes the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles, highlighting a synthetic route that may be relevant for generating compounds structurally related to the specified chemical (Sobenina et al., 2005).

Biological Activities and Applications

  • Antimicrobial Activities : Investigates the synthesis of new 1,2,4-triazole derivatives and their antimicrobial properties, which implies the broader utility of pyrrole derivatives in developing antimicrobial agents (Bektaş et al., 2007).
  • Anticancer Evaluation : Discusses the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for their in vitro cytotoxic activity against various cancer cells, pointing to the potential anticancer applications of complex pyrrole derivatives (Hassan et al., 2014).

properties

IUPAC Name

5-imino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-7-18-12(14-8)10-9(16)6-15(11(10)13)4-3-5-17-2/h7,13,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSDQVTLIZDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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